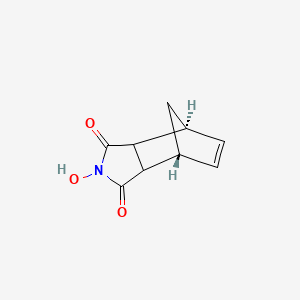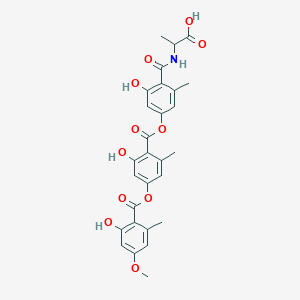
N-Hydroxy-5-norbornene-2,3-dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-5-norbornene-2,3-dicarboxylimide is a chemical compound with the molecular formula C9H9NO3. It is also known by its systematic name, N-hydroxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imide. This compound is notable for its applications in peptide synthesis, where it serves as an effective reagent to decrease racemization and inhibit the formation of N-acylureas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-hydroxy-5-norbornene-2,3-dicarboxylimide involves the reaction of maleic anhydride with hydrazine hydrate to form maleic hydrazide. This intermediate is then reacted with hydrogen peroxide, followed by hydrolysis and acidification to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylimide typically follows similar routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-5-norbornene-2,3-dicarboxylimide undergoes various chemical reactions, including:
Oxidation: It can act as a mediator in oxidation reactions, such as the oxidation of fullerene.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It is used in peptide synthesis to form peptide bonds, where it reacts with amino acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: In peptide synthesis, it is often used in combination with dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds.
Major Products Formed
Aplicaciones Científicas De Investigación
N-hydroxy-5-norbornene-2,3-dicarboxylimide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-hydroxy-5-norbornene-2,3-dicarboxylimide exerts its effects involves its ability to act as a mediator in chemical reactions. In peptide synthesis, it decreases racemization and inhibits the formation of N-acylureas by stabilizing the intermediate compounds . In antiviral applications, it inhibits the reverse transcriptase enzyme, blocking the synthesis of viral DNA .
Comparación Con Compuestos Similares
N-hydroxy-5-norbornene-2,3-dicarboxylimide can be compared with other similar compounds, such as:
N-methyl-5-norbornene-2,3-dicarboxylimide: This compound is used in similar applications but has different reactivity and stability profiles.
5-norbornene-2,3-dicarboximide: Another related compound with applications in chemical synthesis.
N-hydroxy-5-norbornene-2,3-dicarboxylimide is unique due to its specific structure, which allows it to act effectively in peptide synthesis and oxidation reactions, making it a valuable reagent in various fields of research and industry .
Propiedades
IUPAC Name |
(1R,7S)-4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2/t4-,5+,6?,7? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSTQCWRDLYJA-DPTVFECHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)





![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)





